Scaffold Hop from Indole to Triazolo[4,5-b]pyridine Drives >45% Increase in Human Liver Microsome Stability and 100-Fold Improvement in FLT3 Off-Target Selectivity
In a prospective fragment-hopping study identifying PIM-1 kinase inhibitors, the complete replacement of an indole-based lead scaffold (Compound 3, a molecule previously in Phase I trials) with a novel triazolo[4,5-b]pyridine scaffold (Compound 8) maintained primary target potency (IC₅₀ in the 20 to 150 nM range for both molecules) while dramatically improving off-target selectivity and metabolic stability [1]. This comparison demonstrates that the triazolo[4,5-b]pyridine core is not merely an alternative, but a performance-upgrading scaffold with distinct pharmacokinetic advantages.
| Evidence Dimension | Human Liver Microsome Metabolic Stability |
|---|---|
| Target Compound Data | Not explicitly reported for the unsubstituted parent; for Compound 8 (a substituted derivative of the scaffold): an increase of more than 45% in metabolic stability compared to the indole-based Compound 3 [1]. |
| Comparator Or Baseline | Indole-based PIM-1 inhibitor 'Compound 3' (Phase I candidate) |
| Quantified Difference | >45% increase in metabolic stability for the triazolo[4,5-b]pyridine scaffold derivative |
| Conditions | Human liver microsome assay; Pairwise comparison from the primary literature [1] |
Why This Matters
Procurement of the correct 1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine building block is essential for replicating this structurally-dependent metabolic stability advantage, which reduces the risk of rapid hepatic clearance in lead optimization.
- [1] Saluste, G., Albarran, M. I., Alvarez, R. M., Rabal, O., Ortega, M. A., Blanco, C., ... & Oyarzabal, J. (2012). Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. PLoS ONE, 7(10), e45964. View Source
